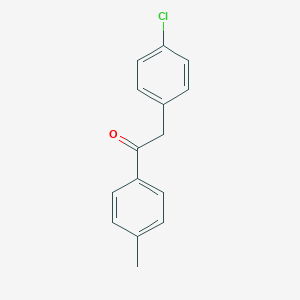

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUDBSZABWYHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462345 | |

| Record name | 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62006-19-3 | |

| Record name | 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Diarylethanone of Synthetic and Pharmaceutical Interest

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

This compound is a diarylethanone, a class of organic compounds characterized by a two-carbon bridge linking two aryl groups, with one of the carbons being a carbonyl group. This particular molecule, identified by the CAS Number 62006-19-3, features a p-tolyl (4-methylphenyl) group and a 4-chlorophenyl group.[1][2][3] Its structure represents a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The presence of distinct electronic features on each aromatic ring—the electron-donating methyl group on the tolyl moiety and the electron-withdrawing chloro group on the phenyl moiety—imparts specific reactivity and properties to the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, tailored for researchers in organic synthesis and drug development.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a compound begins with its fundamental physicochemical properties. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃ClO | [1][2][3] |

| Molecular Weight | 244.72 g/mol | [2][3] |

| CAS Number | 62006-19-3 | [1][2][3] |

| SMILES Code | CC1=CC=C(C=C1)C(=O)CC2=CC=C(Cl)C=C2 | [2] |

| LogP | 4.07 | [3] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |

The high LogP value indicates significant lipophilicity, suggesting low solubility in aqueous media but good solubility in organic solvents. The TPSA is relatively small, a characteristic often associated with good cell membrane permeability in drug candidates.

Part 2: Synthesis and Mechanistic Insight

The construction of the this compound framework can be efficiently achieved via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[4][5] This method is preferred for its reliability and high yield in forming carbon-carbon bonds with aromatic rings.

Recommended Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable approach involves the reaction of p-xylene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl groups on p-xylene are ortho, para-directing activators, guiding the acylation to the desired position.

Caption: Friedel-Crafts acylation synthesis pathway.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding.

-

Apparatus Setup and Inert Atmosphere:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

-

Causality: The reaction is highly sensitive to moisture. Anhydrous conditions are critical as water would react with and deactivate the aluminum chloride catalyst.

-

-

Reagent Charging:

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the catalyst in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the acyl chloride and prevents potential side reactions.

-

-

Acylium Ion Formation:

-

Dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: The slow addition allows for the controlled formation of the reactive electrophile, the acylium ion complex [4-Cl-C₆H₄CH₂CO]⁺[AlCl₄]⁻, minimizing polymerization or degradation.

-

-

Electrophilic Aromatic Substitution:

-

Following the acyl chloride addition, add p-xylene (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: p-Xylene acts as the nucleophile, attacking the electrophilic acylium ion. Using a slight excess of the arene can help drive the reaction to completion.

-

-

Reaction Quench and Workup:

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid.

-

Causality: The acidic ice water hydrolyzes the aluminum complexes formed with the product ketone, neutralizes any remaining catalyst, and facilitates the separation of the organic and aqueous layers.

-

-

Purification:

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the residue by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.[6]

-

Causality: The washing steps remove acidic and water-soluble impurities. Purification ensures the isolation of this compound with high purity, which is essential for subsequent applications and characterization.

-

Part 3: Spectroscopic Characterization Profile

Accurate structural elucidation is paramount. The following section details the expected spectroscopic data for this compound, which serves as a benchmark for experimental verification.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | δ ~ 7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O) δ ~ 7.2-7.4 ppm (m, 6H, remaining Ar-H) δ ~ 4.2-4.3 ppm (s, 2H, -CH₂-) δ ~ 2.4 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~ 197 ppm (C=O) δ ~ 144 ppm (Ar-C of tolyl, para to C=O) δ ~ 130-135 ppm (Ar-C, quaternary) δ ~ 128-130 ppm (Ar-CH) δ ~ 45 ppm (-CH₂-) δ ~ 21 ppm (-CH₃) |

| IR (cm⁻¹) | ~ 3050 (Aromatic C-H stretch) ~ 2920 (Aliphatic C-H stretch) ~ 1685 (Strong, C=O stretch) ~ 1610, 1500 (Aromatic C=C stretch) ~ 1090 (C-Cl stretch) |

| Mass Spec (m/z) | 244/246 (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotope pattern) 119 (p-tolylacylium ion, [CH₃C₆H₄CO]⁺) 125 (chlorobenzyl cation, [ClC₆H₄CH₂]⁺) |

Note: Predicted values are based on standard chemical shift and frequency tables for similar structural motifs.[7][8]

Part 4: Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is primarily dictated by the ketone functional group and the activated methylene bridge.

Key Chemical Transformations

-

Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 2-(4-chlorophenyl)-1-(p-tolyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental for accessing a different class of chiral building blocks.

-

Oxidative Cleavage: Diarylethanones can undergo chemoselective oxidative cleavage.[9] Depending on the reaction conditions, this can lead to the formation of p-toluic acid and 4-chlorophenylacetic acid, or potentially rearrange to form diarylmethanones.[9] These transformations provide pathways to valuable carboxylic acid derivatives.

-

Willgerodt-Kindler Reaction: While the classical Willgerodt-Kindler reaction converts aryl alkyl ketones to terminal amides, its principles highlight the reactivity of the α-methylene group.[10][11][12] Under conditions involving sulfur and an amine (e.g., morpholine), this compound could be converted into a thioamide, which can then be hydrolyzed to the corresponding phenylacetamide derivative. This reaction demonstrates the potential for migrating the carbonyl functionality.[13][14]

Caption: Major reaction pathways for the title compound.

Relevance in Drug Development

The diarylethanone scaffold is a privileged structure in medicinal chemistry. The related compound, 2-chloro-1-p-tolyl-ethanone, is used in the synthesis of fungicides and has been investigated as an inhibitor of pyruvate dehydrogenase, indicating potential applications in treating diabetes or ischemia.[15] Furthermore, diaryl structures are core components of numerous biologically active molecules, including anti-inflammatory agents and receptor antagonists.[16][17] this compound serves as an excellent starting material for generating libraries of derivatives for high-throughput screening, where the tolyl, chlorophenyl, and ethanone bridge can be independently modified to optimize biological activity and pharmacokinetic properties.

References

-

Chemoselective Transformation of Diarylethanones to Arylmethanoic Acids and Diarylmethanones and Mechanistic Insights. PubMed. [Link]

-

Willgerodt-Kindler Reaction. Merck Index. [Link]

-

Friedel-Crafts Acylation. ResearchGate. [Link]

-

Willgerodt rearrangement. Wikipedia. [Link]

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]

-

Willgerodt-Kindler Reaction. Michigan State University. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

-

Spectroscopic characterization and molecular structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane. PubMed. [Link]

-

2-Cyclopentyl-1-(4-methylphenyl)ethanone. SpectraBase. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 62006-19-3|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel-Crafts Acylation [www1.udel.edu]

- 7. Spectroscopic characterization and molecular structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Chemoselective Transformation of Diarylethanones to Arylmethanoic Acids and Diarylmethanones and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Willgerodt-Kindler Reaction [drugfuture.com]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. synarchive.com [synarchive.com]

- 14. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 15. 2-Chloro-1-p-tolyl-ethanone | 4209-24-9 [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone (CAS: 62006-19-3)

Introduction: Situating a Versatile Ketone in Modern Synthesis

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is a diaryl ketone derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a p-tolyl group and a 4-chlorophenyl moiety linked by a carbonyl-methylene bridge, presents a versatile scaffold for the development of more complex molecules. For professionals in drug discovery and materials science, understanding the synthesis, characterization, and potential applications of this building block is essential for leveraging its synthetic utility. This guide provides a comprehensive technical overview, moving from fundamental properties to detailed synthetic protocols and analytical validation, grounded in established chemical principles.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the bedrock of its effective application in a laboratory setting. These parameters govern solubility, reactivity, and appropriate handling and storage conditions.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62006-19-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₃ClO | [1][2][4] |

| Molecular Weight | 244.72 g/mol | [1][2][4] |

| Synonyms | 2-(4-Chlorophenyl)-4'-methylacetophenone, 2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone | [1][3][4] |

| Appearance | Off-White Solid | [4] |

| Purity | Typically ≥95% | [4][5] |

| Predicted LogP | 4.07 | [1] |

| SMILES | CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | [2] |

Part 2: Synthesis Methodology: A Mechanistic Approach

The construction of the this compound backbone can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and industrially relevant approach is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[6][7] In this context, it involves the reaction of an acylating agent (an acyl chloride) with an aromatic substrate (toluene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Experimental Design: The core principle is the in-situ generation of a highly electrophilic acylium ion from 4-chlorophenylacetyl chloride. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond to the point of cleavage and forming the resonance-stabilized acylium ion.[8] Toluene, activated by its electron-donating methyl group, then acts as the nucleophile, attacking the acylium ion. The methyl group directs the substitution primarily to the para position due to steric hindrance at the ortho positions, yielding the desired 1-(p-tolyl) product. A stoichiometric amount of AlCl₃ is required because the resulting ketone product is a moderate Lewis base and forms a complex with the catalyst, temporarily deactivating it. An aqueous workup is necessary to decompose this complex and isolate the final product.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 62006-19-3|this compound|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-(4-Chlorophenyl)-4'-methylacetophenone | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. savemyexams.com [savemyexams.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. m.youtube.com [m.youtube.com]

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone molecular structure

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone: Structure, Synthesis, and Spectroscopic Characterization

Introduction

This compound is a diaryl ketone belonging to the deoxybenzoin class of organic compounds. Deoxybenzoins, characterized by a 1,2-diaryl-ethanone scaffold, are significant precursors and intermediates in the synthesis of various biologically active molecules and functional materials. This guide provides a comprehensive technical overview of the molecular structure, validated synthetic pathways, and detailed spectroscopic characterization of this compound, tailored for researchers in synthetic chemistry and drug development. The core structure consists of a p-tolyl group and a 4-chlorophenyl group linked by a two-carbon chain containing a carbonyl moiety. Understanding its chemical properties and spectroscopic fingerprint is crucial for its application in complex synthetic workflows.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound, with the CAS Registry Number 62006-19-3, is defined by a central ethanone core. One carbon of this core is a carbonyl group attached to the p-tolyl ring (4-methylphenyl), while the alpha-carbon is attached to the 4-chlorophenyl ring. This arrangement results in a non-symmetrical diaryl ketone.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 62006-19-3 | [1] |

| Molecular Formula | C₁₅H₁₃ClO | [1] |

| Molecular Weight | 244.72 g/mol | [1] |

| LogP | 4.07 | [1] |

| PSA (Polar Surface Area) | 17.07 Ų | [1] |

| SMILES | CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl |[2] |

Synthesis and Mechanistic Pathways

The most direct and reliable method for synthesizing this compound is the Friedel-Crafts acylation.[3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, toluene, with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction has several advantages over the corresponding alkylation: the ketone product is less reactive than the starting material, which prevents polysubstitution, and the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[3][5][6]

Reaction Mechanism

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 4-chlorophenylacetyl chloride, forming a complex. This complex then dissociates to generate a resonance-stabilized acylium ion, which serves as the potent electrophile.[3][6]

-

Electrophilic Attack: The π-electrons of the electron-rich toluene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex, temporarily disrupting the aromaticity of the toluene ring.[3]

-

Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis

Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst and inhibit the reaction. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. The aqueous workup with acid is necessary to decompose the aluminum chloride-ketone complex formed during the reaction and to remove any remaining catalyst.[5]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube) to maintain an inert atmosphere.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous toluene (serving as both reactant and solvent). Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Spectroscopic Analysis and Characterization

Spectroscopic analysis is indispensable for the unequivocal structural confirmation of synthesized organic molecules.[7][8] A combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~ 7.30 | Doublet (d) | 2H | Ar-H (meta to C=O) | Standard aromatic proton chemical shift. |

| ~ 7.25 | Doublet (d) | 2H | Ar-H (ortho to Cl) | Aromatic protons on the chlorophenyl ring. |

| ~ 7.15 | Doublet (d) | 2H | Ar-H (meta to Cl) | Aromatic protons on the chlorophenyl ring. |

| ~ 4.20 | Singlet (s) | 2H | -C(=O)-CH₂-Ar | Methylene protons adjacent to both a carbonyl and an aromatic ring. |

| ~ 2.40 | Singlet (s) | 3H | Ar-CH₃ | Methyl protons attached to the tolyl aromatic ring. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 197.0 | C=O | Characteristic chemical shift for an aryl ketone carbonyl carbon. |

| ~ 144.0 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to the methyl group. |

| ~ 134.0 | Ar-C (C-Cl) | Quaternary aromatic carbon attached to the chlorine atom. |

| ~ 133.5 | Ar-C (ipso to C=O) | Quaternary aromatic carbon attached to the carbonyl group. |

| ~ 130.5 | Ar-CH (meta to Cl) | Aromatic methine carbon. |

| ~ 129.5 | Ar-CH | Aromatic methine carbons of the tolyl ring. |

| ~ 129.0 | Ar-CH | Aromatic methine carbons of the tolyl ring. |

| ~ 128.5 | Ar-CH (ortho to Cl) | Aromatic methine carbon. |

| ~ 45.0 | -CH₂- | Methylene carbon alpha to the carbonyl group. |

| ~ 21.5 | -CH₃ | Methyl carbon of the tolyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~ 3050-3020 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2920 | Medium | C-H Stretch | Aliphatic C-H (CH₃) |

| ~ 1685 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~ 1605, 1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1100-1000 | Strong | C-Cl Stretch | Aryl Halide |

| ~ 820 | Strong | C-H Bend | p-Disubstituted Ring |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 244, with an M+2 peak at m/z = 246 (approximately one-third the intensity) due to the ³⁷Cl isotope.

-

Major Fragmentation Pathways: The primary fragmentation occurs via alpha-cleavage on either side of the carbonyl group.

-

Cleavage A: Loss of the 4-chlorobenzyl radical (•CH₂-C₆H₄Cl) leads to the formation of the p-tolyl acylium ion at m/z = 119 . This is often a very stable and abundant fragment.

-

Cleavage B: Loss of the p-tolyl radical (•C₆H₄-CH₃) leads to the formation of the 4-chlorophenylacetyl acylium ion at m/z = 153/155 .

-

Further Fragmentation: The 4-chlorobenzyl cation can also form at m/z = 125/127 .

-

Caption: Major EI-MS fragmentation pathways.

Protocol: Spectroscopic Characterization

-

NMR Spectroscopy:

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Parameters: Set the spectral width from 0 to 10 ppm. Use 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Use a spectral width from 0 to 220 ppm. Employ proton decoupling. Acquire 512-1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative detection of quaternary carbons.[7]

-

-

IR Spectroscopy:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dry powder directly on the crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC-MS) interface.

-

Analysis: Acquire the spectrum using a standard electron energy of 70 eV. Analyze the molecular ion peak and the fragmentation pattern.

-

Conclusion

This compound is a well-defined deoxybenzoin derivative whose molecular structure can be reliably synthesized and characterized. The Friedel-Crafts acylation provides an efficient route to its preparation. Its structural identity is unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, each providing complementary and self-validating data. The detailed protocols and spectral data presented in this guide serve as an authoritative reference for researchers utilizing this compound as a building block in pharmaceutical and materials science applications.

References

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemEurope. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Huang, J., et al. (n.d.). Silver-Catalyzed Geminal Aminofluorination of Diazoketones with Anilines and N-Fluorobenzenesulphonimide - Supporting Information. Retrieved from [Link]

-

YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.

-

Hinduwebsite.com. (n.d.). Spectroscopic characterization: Significance and symbolism. Retrieved from [Link]

-

PubChem. (n.d.). p-METHYLACETOPHENONE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Cyclopentyl-1-(4-methylphenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

-

PubMed. (2023). Spectroscopic characterization of different protonation/deprotonation states of Barbaloin in aqueous solution. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sdfine. (n.d.). DEOXYBENZOIN (a-phenylacetophenone) (FOR SYNTHESIS)(0-8ºC). Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 62006-19-3|this compound|BLD Pharm [bldpharm.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spectroscopic characterization: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to the Synthesis Precursors of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic precursors and established methodologies for the preparation of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, a diaryl ketone with significant potential as a building block in medicinal chemistry and materials science. The document delves into the core chemical principles underpinning its synthesis, with a particular focus on the Friedel-Crafts acylation reaction. Detailed experimental considerations, mechanistic insights, and a comparative analysis of potential synthetic routes are presented to equip researchers with the necessary knowledge for the efficient and reliable synthesis of this target compound.

Introduction: The Significance of this compound

Diaryl ketones are a prominent class of organic compounds that form the structural core of numerous biologically active molecules and functional materials. This compound, also known by its CAS Number 62006-19-3, is a dissymmetric diaryl ketone featuring a p-tolyl group and a 4-chlorophenyl group attached to a central carbonyl moiety. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures, including potential therapeutic agents and specialized polymers. The strategic importance of this ketone lies in the versatility of its constituent parts for further chemical modification, offering multiple avenues for lead optimization in drug discovery and the fine-tuning of material properties.

Primary Synthetic Pathways and Precursor Selection

The synthesis of this compound is most commonly achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation being the most direct and widely employed method.[1][2] This reaction involves the introduction of an acyl group onto an aromatic ring in the presence of a Lewis acid catalyst. The choice of precursors for this synthesis is critical and dictates the specific variant of the Friedel-Crafts acylation to be employed.

Route A: Acylation of Toluene with 4-Chlorophenylacetyl Chloride

This approach utilizes the readily available and economically viable starting materials, toluene and 4-chlorophenylacetyl chloride. In this reaction, the 4-chlorophenylacetyl group is introduced onto the toluene ring.

-

Precursors:

-

Toluene: An aromatic hydrocarbon that serves as the nucleophilic substrate. The methyl group of toluene is an ortho, para-directing activator, meaning it will direct the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.[3]

-

4-Chlorophenylacetyl Chloride: The electrophilic acylating agent. This can be prepared from 4-chlorophenylacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts acylation. It functions by coordinating with the acyl chloride, thereby generating a highly electrophilic acylium ion.[2]

-

Route B: Acylation of Chlorobenzene with p-Tolylacetyl Chloride

An alternative strategy involves the acylation of chlorobenzene with p-tolylacetyl chloride. Here, the p-tolylacetyl group is introduced onto the chlorobenzene ring.

-

Precursors:

-

Chlorobenzene: The aromatic substrate. The chlorine atom is a deactivating but ortho, para-directing group.[4] Due to steric hindrance, the para-substituted product is significantly favored over the ortho-substituted one.[5][6]

-

p-Tolylacetyl Chloride: The acylating agent. This can be synthesized from p-tolylacetic acid using standard chlorinating agents.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is also the catalyst of choice for this reaction.

-

Comparative Analysis of Precursor Selection

| Synthetic Route | Aromatic Substrate | Acylating Agent | Key Considerations |

| Route A | Toluene | 4-Chlorophenylacetyl Chloride | Toluene is an activated ring, which can lead to faster reaction rates. The primary product will be the desired para-isomer. |

| Route B | Chlorobenzene | p-Tolylacetyl Chloride | Chlorobenzene is a deactivated ring, potentially requiring harsher reaction conditions. The para-selectivity is generally high. |

Mechanistic Insights: The Friedel-Crafts Acylation

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Step 1: Generation of the Acylium Ion The Lewis acid catalyst, typically AlCl₃, abstracts a chloride ion from the acyl chloride to form a highly reactive and resonance-stabilized acylium ion.[2]

Step 2: Electrophilic Attack The electron-rich aromatic ring (toluene or chlorobenzene) acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Diagram of the Synthetic Workflow (Route A)

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. websites.umich.edu [websites.umich.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

Technical Guide: Spectroscopic Characterization of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic profile of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone (CAS No. 62006-19-3), a ketone of interest in synthetic chemistry. Unambiguous structural confirmation is paramount for regulatory compliance, reproducibility, and advancing research. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to create a detailed analytical fingerprint of the molecule. We delve into the causality behind experimental choices, present standardized protocols for data acquisition, and offer an integrated interpretation of the spectral data, establishing a self-validating system for the compound's identification.

Introduction

This compound, with the molecular formula C₁₅H₁₃ClO, is a diaryl ethanone derivative.[1] Such scaffolds are common intermediates in the synthesis of more complex molecules in the agrochemical and pharmaceutical industries. Given its role as a building block, ensuring its structural integrity is a critical quality control step. Spectroscopic analysis provides a non-destructive and highly precise method for molecular structure elucidation. This guide integrates ¹H NMR, ¹³C NMR, FTIR, and MS data to provide a definitive characterization, serving as a reliable reference for researchers.

Molecular Structure and Atom Numbering

The structural identity of a molecule is the foundation of its chemical behavior. The diagram below illustrates the chemical structure of this compound, with atoms systematically numbered for unambiguous assignment in the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis

An integrated approach using multiple spectroscopic techniques is essential for unequivocal structural verification. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is the cornerstone for determining the proton framework of a molecule. By analyzing chemical shifts (δ), splitting patterns (multiplicity), and signal integrals, we can map the electronic environment and connectivity of every proton. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for small organic molecules, as it offers excellent solubility and its residual signal (δ ≈ 7.26 ppm) serves as a convenient internal reference.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 (p-tolyl) | 7.85 - 7.95 | Doublet (d) | 2H |

| H-3, H-5 (p-tolyl) | 7.25 - 7.35 | Doublet (d) | 2H |

| H-10, H-14 (chlorophenyl) | 7.28 - 7.38 | Doublet (d) | 2H |

| H-11, H-13 (chlorophenyl) | 7.15 - 7.25 | Doublet (d) | 2H |

| H-8 (Methylene, -CH₂-) | 4.20 - 4.30 | Singlet (s) | 2H |

| H-15 (Methyl, -CH₃) | 2.40 - 2.50 | Singlet (s) | 3H |

Interpretation:

-

The two doublets in the aromatic region with 2H integrals are characteristic of para-substituted benzene rings. The downfield doublet (δ ≈ 7.90 ppm) is assigned to the protons ortho to the electron-withdrawing carbonyl group.

-

The singlet at δ ≈ 4.25 ppm, integrating to 2H, is definitively assigned to the methylene bridge (-CH₂-), which is adjacent to both a carbonyl and an aromatic ring.

-

The singlet at δ ≈ 2.45 ppm, integrating to 3H, corresponds to the methyl group on the p-tolyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While proton-coupled spectra can provide splitting information, broadband proton-decoupled spectra are more common for clarity, yielding a single peak for each unique carbon environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 (Carbonyl, C=O) | 196.5 |

| C-4 (p-tolyl, C-CH₃) | 144.5 |

| C-1 (p-tolyl, C-C=O) | 134.0 |

| C-12 (chlorophenyl, C-Cl) | 133.5 |

| C-9 (chlorophenyl, C-CH₂) | 133.0 |

| C-10, C-14 (chlorophenyl) | 130.5 |

| C-2, C-6 (p-tolyl) | 129.5 |

| C-3, C-5 (p-tolyl) | 128.5 |

| C-11, C-13 (chlorophenyl) | 129.0 |

| C-8 (Methylene, -CH₂-) | 45.0 |

| C-15 (Methyl, -CH₃) | 21.7 |

Interpretation:

-

The most downfield signal at δ ≈ 196.5 ppm is characteristic of a ketone carbonyl carbon.

-

The cluster of signals between δ 128-145 ppm represents the eight aromatic carbons. Quaternary carbons (C-1, C-4, C-9, C-12) are typically weaker in intensity.

-

The aliphatic signals at δ ≈ 45.0 ppm and δ ≈ 21.7 ppm are unambiguously assigned to the methylene and methyl carbons, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[2] Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. The presence of a strong, sharp absorption in the carbonyl region is a key identifier for this compound.

Predicted Characteristic FTIR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Medium |

| ~2920 | Aliphatic C-H Stretch | Medium |

| ~1685 | C=O Stretch (Aryl Ketone) | Strong, Sharp |

| ~1605, ~1490 | Aromatic C=C Bending | Medium-Strong |

| ~1100 | C-Cl Stretch | Medium |

Interpretation:

-

The most prominent peak will be the intense, sharp absorption around 1685 cm⁻¹, which is highly characteristic of an aryl ketone's C=O stretching vibration.[3] Its position is slightly lowered from a simple aliphatic ketone due to conjugation with the aromatic ring.

-

Absorptions above 3000 cm⁻¹ confirm the presence of sp² C-H bonds (aromatic), while those just below 3000 cm⁻¹ confirm sp³ C-H bonds (aliphatic).

-

The presence of a C-Cl bond is suggested by absorptions in the 1100 cm⁻¹ region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.[2] Using a soft ionization technique like Electrospray Ionization (ESI) or a harder one like Electron Ionization (EI) can yield complementary data. For this molecule, EI would be particularly informative.[4]

Predicted Mass Spectrometry Data (EI):

| m/z Value | Ion Identity | Significance |

|---|---|---|

| 244/246 | [M]⁺ | Molecular Ion. The M+2 peak at m/z 246 in a ~1:3 ratio to M+ confirms the presence of one chlorine atom. |

| 119 | [C₈H₇O]⁺ | p-tolyl acylium ion (base peak). Result of alpha-cleavage. |

| 125/127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation. Result of alpha-cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, from further fragmentation of the p-tolyl moiety. |

Interpretation & Fragmentation Pathway: The molecular weight of C₁₅H₁₃ClO is 244.72 g/mol .[1] The mass spectrum should show a molecular ion peak [M]⁺ at m/z 244.

-

Trustworthiness: A key validation step is observing the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, a corresponding [M+2]⁺ peak at m/z 246 with roughly one-third the intensity of the m/z 244 peak is definitive proof of a single chlorine atom in the molecule.[2]

-

The most likely fragmentation pathway is alpha-cleavage at the bonds adjacent to the carbonyl group. This yields two highly stable, resonance-stabilized acylium and benzyl cations.

Caption: Proposed primary fragmentation pathways for this compound under Electron Ionization (EI).

Standard Operating Procedures (SOPs) for Data Acquisition

Trustworthiness: Adherence to standardized protocols is essential for generating reproducible and reliable data. The following outlines general, field-proven methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle with a relaxation delay of 2-5 seconds is typical. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., PENDANT or DEPT). A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C. Calibrate the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

FTIR Spectroscopy Protocol

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI) Protocol

-

Sample Introduction: Introduce a small amount of the sample (in a volatile solvent if necessary) via a direct insertion probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distributions.

Caption: Workflow for the integrated spectroscopic analysis and structural confirmation.

Conclusion

The structural characterization of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. The data presented in this guide, from the precise chemical shifts in NMR to the characteristic carbonyl stretch in FTIR and the definitive molecular ion and fragmentation patterns in MS, collectively provide an unequivocal fingerprint of the molecule. This comprehensive dataset serves as an authoritative reference for researchers, ensuring the quality and integrity of this compound in synthetic applications.

References

-

PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Chemistry Connected. (n.d.). Beyond Labz: Introduction to Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Dalton Transactions - Supporting Information. Retrieved January 12, 2026, from [Link]

-

Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved January 12, 2026, from [Link]

Sources

Spectroscopic Unveiling of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed interpretation of spectral data, standardized experimental protocols, and the underlying scientific principles.

Introduction

This compound is a diaryl ethanone derivative with a chemical structure that presents interesting features for spectroscopic analysis. The molecule incorporates a p-substituted tolyl group and a 4-chlorophenyl moiety, connected by a carbonyl-methylene bridge. Understanding the precise chemical environment of each atom within this structure is paramount for its characterization, purity assessment, and for predicting its reactivity and potential biological activity. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are indispensable tools for elucidating the molecular architecture of such compounds. This guide will walk you through a detailed interpretation of the expected spectra of this molecule, grounded in established principles of spectroscopy.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the tolyl and chlorophenyl rings, the methylene protons, and the methyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | H-3, H-5 |

| ~7.25 | Doublet | 2H | H-2, H-6 |

| ~7.30 | Doublet | 2H | H-11, H-15 |

| ~7.20 | Doublet | 2H | H-12, H-14 |

| ~4.25 | Singlet | 2H | H-9 |

| ~2.40 | Singlet | 3H | H-7 |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Tolyl Ring): The protons on the p-tolyl ring (H-2, H-3, H-5, and H-6) are expected to appear as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-3 and H-5) are deshielded and will resonate at a lower field (around 7.90 ppm). The protons meta to the carbonyl group (H-2 and H-6) will be found at a slightly higher field (around 7.25 ppm). The coupling between these adjacent protons will result in a characteristic doublet splitting pattern (J ≈ 8 Hz).

-

Aromatic Protons (Chlorophenyl Ring): The protons on the 4-chlorophenyl ring (H-11, H-12, H-14, and H-15) will also appear as two doublets due to the symmetry of the ring. The protons ortho to the chlorine atom (H-12 and H-14) and those meta to it (H-11 and H-15) will have slightly different chemical shifts, both resonating in the aromatic region (around 7.20-7.30 ppm). The coupling between adjacent protons will result in doublet signals (J ≈ 8 Hz).

-

Methylene Protons (H-9): The two protons of the methylene group (C-9) are adjacent to both the carbonyl group and the chlorophenyl ring. This chemical environment will cause them to be significantly deshielded, and they are expected to appear as a singlet around 4.25 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (H-7): The three protons of the methyl group (C-7) attached to the tolyl ring are in a relatively shielded environment and will appear as a sharp singlet at a higher field, around 2.40 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C-8 (C=O) |

| ~144.0 | C-1 |

| ~134.0 | C-4 |

| ~133.5 | C-13 |

| ~132.5 | C-10 |

| ~130.5 | C-12, C-14 |

| ~129.5 | C-3, C-5 |

| ~129.0 | C-11, C-15 |

| ~128.5 | C-2, C-6 |

| ~45.0 | C-9 |

| ~21.5 | C-7 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-8): The carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very low field, typically around 196.0 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the range of 128-144 ppm. The quaternary carbons (C-1, C-4, C-10, and C-13) will have distinct chemical shifts. C-1, attached to the methyl group, and C-4, attached to the carbonyl group, will be downfield. Similarly, C-10, attached to the methylene group, and C-13, bearing the chlorine atom, will also be at a lower field. The protonated aromatic carbons will appear as intense signals in the spectrum.

-

Methylene Carbon (C-9): The methylene carbon, situated between the carbonyl group and the chlorophenyl ring, will be found at a chemical shift of around 45.0 ppm.

-

Methyl Carbon (C-7): The methyl carbon of the tolyl group is the most shielded carbon and will resonate at the highest field, around 21.5 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data

| Frequency (cm⁻¹) | Functional Group | Vibration | Intensity |

| ~3100-3000 | C-H (Aromatic) | Stretching | Medium |

| ~2950-2850 | C-H (Aliphatic) | Stretching | Medium |

| ~1685 | C=O (Ketone) | Stretching | Strong |

| ~1600, ~1500 | C=C (Aromatic) | Stretching | Medium-Strong |

| ~1100-1000 | C-Cl | Stretching | Strong |

| ~820 | C-H (p-disubstituted) | Bending (out-of-plane) | Strong |

Interpretation of the IR Spectrum

-

C=O Stretch: A strong and sharp absorption band around 1685 cm⁻¹ is the most characteristic signal in the IR spectrum and is indicative of the carbonyl group of the ketone.

-

Aromatic C-H Stretch: Absorptions in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene and methyl groups will appear in the 2950-2850 cm⁻¹ region.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to medium to strong absorptions at around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-Cl Stretch: A strong absorption band in the fingerprint region, typically between 1100-1000 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Out-of-Plane C-H Bending: A strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibrations for a para-disubstituted aromatic ring, which is present in both the tolyl and chlorophenyl moieties.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The interpretation of the expected spectral data, in conjunction with the provided experimental protocols, offers a robust framework for the characterization of this and structurally related compounds. The synergistic use of these spectroscopic techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research and development endeavor.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-. National Institute of Standards and Technology. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, a ketone with the chemical formula C₁₅H₁₃ClO, presents a molecular structure of interest in various research and development applications, including as a potential intermediate in organic synthesis and pharmaceutical development.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters that dictate its handling, formulation, and ultimate application. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established scientific principles to provide a robust framework for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃ClO | [1][2] |

| Molecular Weight | 244.72 g/mol | [1] |

| Predicted LogP | 4.07380 | [1] |

| Appearance | Likely a solid at room temperature, based on related compounds. | Inferred |

The high predicted octanol-water partition coefficient (LogP) of 4.07380 suggests that this compound is a lipophilic compound with low aqueous solubility.[1] This is a critical consideration for any formulation work, particularly for aqueous delivery systems.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and formulation feasibility.[3] Based on its chemical structure and the properties of related compounds like 1-(p-tolyl)ethanone, which has a water solubility of 0.37 g/L at 15 °C, this compound is expected to be poorly soluble in water and more soluble in organic solvents.[4][5]

Predicted Solubility in Common Solvents

The following table provides an estimated solubility profile of this compound in a range of common laboratory solvents. These values are predictive and should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | High LogP value and presence of hydrophobic aromatic rings. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol. |

| Acetone | Soluble | Polar aprotic solvent, effective for dissolving ketones. |

| Acetonitrile | Soluble | Polar aprotic solvent commonly used in chromatography. |

| Dichloromethane | Soluble | Non-polar organic solvent, effective for lipophilic compounds. |

| Toluene | Soluble | Non-polar aromatic solvent, structurally similar to the p-tolyl group. |

| Hexane | Sparingly Soluble | Non-polar aliphatic solvent, may have limited capacity for this molecule. |

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The equilibrium shake-flask method is a widely accepted technique.[3][6]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification: Centrifuge the collected supernatant to further separate any suspended solid particles.

-

Filtration: Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is paramount for establishing its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[6][7] Forced degradation studies are essential to accelerate the degradation process and provide insights into the intrinsic stability of the molecule.[7][8]

Potential Degradation Pathways

Based on the chemical structure, which includes a ketone functional group and a chlorinated aromatic ring, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: While the ketone and aryl-halide bonds are generally stable to hydrolysis under neutral conditions, degradation may occur under strongly acidic or basic conditions, particularly at elevated temperatures.

-

Oxidation: The benzylic carbon atom adjacent to the ketone is a potential site for oxidation.

-

Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to UV or visible light.[9][10] Chlorinated aromatic compounds can also be susceptible to photodegradation.[11][12]

-

Thermal Degradation: High temperatures can induce decomposition of the molecule.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV/PDA or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat in an oven (e.g., 80-100 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a suitable stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity. An HPLC-MS system is invaluable for identifying the mass of degradation products, which aids in structure elucidation.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically using reverse-phase HPLC.[6][13]

Key Method Development Considerations:

-

Column Selection: A C18 column is a common starting point for the separation of non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve the parent compound from all degradation products.

-

Detection: UV detection at a wavelength where the parent compound and all degradation products have significant absorbance is ideal. A PDA detector can provide spectral information to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

References

-

PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. Available from: [Link]

-

R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available from: [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

-

MDPI. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Available from: [Link]

-

Atmospheric Chemistry and Physics. Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Available from: [Link]

-

ChemSynthesis. 2-chloro-1-(4-methylphenyl)ethanone - 4209-24-9, C9H9ClO, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

ChemBK. 1-(p-tolyl)ethanone. Available from: [Link]

-

Core. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

PubMed. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Available from: [Link]

-

ResearchGate. Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Available from: [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available from: [Link]

-

ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available from: [Link]

-

PubChem. 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. Available from: [Link]

-

ChemBK. 1-(p-tolyl)ethanone. Available from: [Link]

-

ResearchGate. Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products | Request PDF. Available from: [Link]

-

ACS Publications. Journal of Chemical Education. Available from: [Link]

-

An overview on Common Organic Solvents and their Toxicity Abstract. Available from: [Link]

-

Solubility of Things. Acetophenone. Available from: [Link]

-

Frontiers. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Available from: [Link]

-

National Institutes of Health. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC. Available from: [Link]

-

DergiPark. Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism. Available from: [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

-

Synthetic Pages. Jones oxidation of 1-o-tolyl-propan-2-ol. Available from: [Link]

-

MDPI. Evaluation of Thermal Decomposition Kinetics of Poly (Lactic Acid)/Ethylene Elastomer (EE) Blends. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4209-24-9 CAS MSDS (2-Chloro-1-p-tolyl-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. longdom.org [longdom.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pharmtech.com [pharmtech.com]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone: Synthesis, Analogs, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, a diarylethanone scaffold with significant potential in medicinal chemistry. We delve into detailed synthetic methodologies, including a robust, adaptable Friedel-Crafts acylation protocol and a conceptual outline for a Suzuki-Miyaura cross-coupling approach. Furthermore, this guide explores the landscape of its analogs and derivatives, drawing insights from the broader class of diaryl compounds. By examining the structure-activity relationships (SAR) of related molecules, we illuminate the potential for developing novel therapeutic agents targeting inflammatory pathways and proliferative disorders. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemical biology of this promising class of molecules.

Introduction: The Diarylethanone Core in Medicinal Chemistry

Diarylethanone and its extended diarylalkenone counterparts, such as diarylpentanoids, represent a privileged structural motif in drug discovery.[1][2] These scaffolds are characterized by two aromatic rings linked by a flexible or rigidified carbon chain containing a ketone functionality. This arrangement allows for diverse chemical modifications and three-dimensional orientations, enabling interaction with a wide array of biological targets.

The core subject of this guide, this compound, embodies this potential. The presence of a p-tolyl group and a 4-chlorophenyl group provides a balance of lipophilicity and electronic properties that can be fine-tuned to optimize pharmacological activity. The ethanone linker offers a degree of conformational flexibility, which can be crucial for binding to enzyme active sites or receptors.

This guide will first establish a solid foundation in the synthesis of the core molecule, followed by a detailed exploration of its analogs and their potential therapeutic applications, with a focus on anti-inflammatory and anticancer activities.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. Here, we present a detailed protocol for a Friedel-Crafts acylation reaction, a classic and reliable method for forming aryl ketones. Additionally, we will outline a modern cross-coupling strategy, the Suzuki-Miyaura reaction, which offers an alternative and often milder route.

Primary Synthetic Route: Friedel-Crafts Acylation